molecular formula C₂₉H₃₆N₄O₈ B1145751 PAC 1-β-D-Glucopyranosiduronic Acid CAS No. 1103440-59-0

PAC 1-β-D-Glucopyranosiduronic Acid

Katalognummer: B1145751
CAS-Nummer: 1103440-59-0
Molekulargewicht: 568.62
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PAC 1-β-D-Glucopyranosiduronic Acid is a glycoside derivative in which a β-D-glucopyranosiduronic acid moiety is conjugated to a specific aglycone group (denoted as "PAC"). The β-D-glucopyranosiduronic acid group enhances solubility and bioavailability, making such compounds critical in drug metabolism, natural product chemistry, and therapeutic applications .

Eigenschaften

CAS-Nummer

1103440-59-0

Molekularformel

C₂₉H₃₆N₄O₈

Molekulargewicht

568.62

Synonyme

2-[[2-[2-[4-(Phenylmethyl)-1-piperazinyl]acetyl]hydrazinylidene]methyl]-6-(2-propen-1-yl)phenyl β-D-glucopyranosiduronic Acid; 

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PAC 1-β-D-Glucopyranosiduronic Acid typically involves the glucuronidation of specific substrates. One common method includes the use of uridine diphosphate glucuronic acid (UDPGA) as a glucuronic acid donor, catalyzed by uridine diphosphate glucuronosyltransferases (UGTs) in the presence of the target substrate . The reaction conditions often require a controlled environment with specific pH and temperature to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of PAC 1-β-D-Glucopyranosiduronic Acid may involve biotechnological approaches, utilizing microbial or enzymatic systems to achieve large-scale synthesis. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

PAC 1-β-D-Glucopyranosiduronic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

PAC 1-β-D-Glucopyranosiduronic Acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of PAC 1-β-D-Glucopyranosiduronic Acid involves its role as a glucuronidation agent. It interacts with uridine diphosphate glucuronosyltransferases (UGTs) to transfer glucuronic acid to various substrates, facilitating their metabolism and excretion from the body. This process is essential for the detoxification of drugs, hormones, and other endogenous and exogenous compounds .

Vergleich Mit ähnlichen Verbindungen

Structural Features

Compounds containing β-D-glucopyranosiduronic acid vary significantly in their aglycone structures and sugar chain complexity. Below is a comparative analysis:

Compound Name Aglycone Structure Sugar Chain Complexity Molecular Weight (g/mol) Key Features
1-Naphthyl Glucuronide 1-Naphthol Single β-D-glucopyranosiduronic acid ~352.3 (estimated) Simple metabolite model; used as a reference standard in pharmacokinetic studies .
Escinidin Oleanane triterpenoid Single β-D-glucopyranosiduronic acid Not specified Exhibits antiviral activity against PEDV by inhibiting viral protein synthesis .
Momordica charantia Saponins Gypsogenin Bidesmosidic (two glucuronides + xylose/rhamnose) ~1105.3 (C54H88O23) Complex sugar chains; potential immunomodulatory or hemolytic effects .
Primulasaponin Oleanane derivative Branched oligosaccharide (mannose, galactose, glucose) 1105.275 (C54H88O23) 30 stereocenters enable precise biological interactions .
Pseudolaric Acid A-glucoside Diterpene (Pseudolaric acid A) Single β-D-glucopyranosiduronic acid 550.60 (C28H38O11) Enhanced solubility for antifungal applications .
Ezetimibe Hydroxy Glucuronide Ezetimibe derivative Single β-D-glucopyranosiduronic acid Not specified Phase II metabolite; critical for cholesterol absorption inhibition .
CAS 144964-58-9 Triazolobenzodiazepine Single β-D-glucopyranosiduronic acid Not specified Potential CNS activity due to benzodiazepine moiety; improved bioavailability .
Salicylic Acid Acyl-glucuronide Salicylic acid Single β-D-glucopyranosiduronic acid 314.24 (C13H14O9) Key metabolite linked to drug detoxification and potential toxicity .

Pharmacokinetic and Pharmacodynamic Insights

  • Solubility and Bioavailability: The β-D-glucopyranosiduronic acid moiety universally enhances water solubility, particularly in CNS-targeting compounds like CAS 144964-58-9 .
  • Structural-Activity Relationships : Aglycone lipophilicity and sugar chain length inversely correlate with membrane permeability. For example, Primulasaponin’s large molecular weight (1105 g/mol) may limit cellular uptake despite its stereochemical specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.